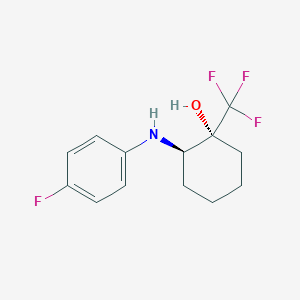
(1R,2R)-2-(4-fluoroanilino)-1-(trifluoromethyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(4-fluoroanilino)-1-(trifluoromethyl)cyclohexan-1-ol is a synthetic organic compound that features a cyclohexane ring substituted with a trifluoromethyl group, a fluoroanilino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-fluoroanilino)-1-(trifluoromethyl)cyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to remove the fluoroanilino group or reduce the hydroxyl group to a hydrogen atom.
Substitution: The fluoroanilino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alkanes, alcohols.
Substitution products: Various substituted cyclohexanes.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-2-(4-fluoroanilino)-1-(trifluoromethyl)cyclohexan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study the effects of fluorinated and trifluoromethylated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may impart unique pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (1R,2R)-2-(4-fluoroanilino)-1-(trifluoromethyl)cyclohexan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl and fluoroanilino groups could enhance binding affinity and selectivity for these targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- (1R,2R)-2-(4-chloroanilino)-1-(trifluoromethyl)cyclohexan-1-ol
- (1R,2R)-2-(4-bromoanilino)-1-(trifluoromethyl)cyclohexan-1-ol
- (1R,2R)-2-(4-methoxyanilino)-1-(trifluoromethyl)cyclohexan-1-ol
Uniqueness
Compared to similar compounds, (1R,2R)-2-(4-fluoroanilino)-1-(trifluoromethyl)cyclohexan-1-ol may exhibit unique properties due to the presence of the fluoroanilino group. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its stability, reactivity, and biological activity.
特性
分子式 |
C13H15F4NO |
|---|---|
分子量 |
277.26 g/mol |
IUPAC名 |
(1R,2R)-2-(4-fluoroanilino)-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F4NO/c14-9-4-6-10(7-5-9)18-11-3-1-2-8-12(11,19)13(15,16)17/h4-7,11,18-19H,1-3,8H2/t11-,12-/m1/s1 |
InChIキー |
IESAJAZKMLPVIB-VXGBXAGGSA-N |
異性体SMILES |
C1CC[C@@]([C@@H](C1)NC2=CC=C(C=C2)F)(C(F)(F)F)O |
正規SMILES |
C1CCC(C(C1)NC2=CC=C(C=C2)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)
![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)
![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)

![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)
![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
